2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol
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Overview
Description
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol is an organic compound that features a benzene ring substituted with a fluorine atom and a thiol group, along with an azepane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methylene Bridge: The azepane ring is then functionalized with a methylene group using reagents such as formaldehyde and a suitable base.
Substitution on the Benzene Ring: The benzene ring is functionalized with a fluorine atom and a thiol group through electrophilic aromatic substitution reactions. This step may involve the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol or amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The fluorine atom may enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
- Phenoxy acetamide derivatives
- Quinoline derivatives
Uniqueness
2-(Azepan-1-ylmethyl)-4-fluorobenzenethiol is unique due to the presence of both a fluorine atom and a thiol group on the benzene ring, along with the azepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c14-12-5-6-13(16)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSDCHBGDKGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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